molecular formula C11H8N2O B3328433 4-Methylbenzoylmalononitrile CAS No. 46290-14-6

4-Methylbenzoylmalononitrile

Cat. No. B3328433
CAS RN: 46290-14-6
M. Wt: 184.19 g/mol
InChI Key: BFGUXCOLDRHVOR-UHFFFAOYSA-N
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Description

4-Methylbenzoylmalononitrile (4-MBCM) is an organic compound with a molecular formula of C13H10N2O2. It is a white solid with a faint odor and is soluble in water and alcohol. 4-MBCM is a member of the benzoylmalononitrile family, which is composed of compounds that contain a benzoyl group attached to a malononitrile. 4-MBCM is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe in biological research, and as a catalyst in the preparation of polymers materials.

Scientific Research Applications

Chemical Reactions and Properties

  • Anomalous Reactions and Tautomerism : 4-Nitrophenylmalononitrile, related to 4-Methylbenzoylmalononitrile, shows unique reactions with nitric acid, contrary to typical understandings of its group properties. This includes a through-ring nitro/aci-nitro tautomerism, highlighting unusual chemical behavior (Suzuki, Koide, & Ogawa, 1988).

Applications in Molecular Analysis

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOFMS) : A compound structurally similar to this compound, 2-[(2E)-3-(4-tert-Butylphenyl)-2-methylprop-2-enylidene]malononitrile, is used in MALDI-TOFMS for analyzing a variety of compounds including organometallics and carbohydrates (Wyatt, Stein, & Brenton, 2006).

Catalysis and Synthesis

  • Carbene-Catalyzed Reactions : In a study, methylenemalononitriles, which include this compound, are used in carbene-catalyzed reactions for creating complex tetrahydrocarbazole derivatives. This demonstrates its utility in advanced organic synthesis (Mou et al., 2020).

Biocompatible Functionalization

  • Polymersome Surface Functionalization : Research has shown that functionalization of polymersome surfaces, which can include derivatives of this compound, is crucial for applications like drug delivery and cell targeting. This involves conjugation with active ligands for guiding polymersomes in vivo (Egli et al., 2011).

Green Chemistry Synthesis

  • Nano Ionic Liquid Applications : Nano ionic liquids, including derivatives of malononitrile, demonstrate efficient synthesis of pyrazole derivatives under green conditions, aligning with green chemistry principles. This highlights its role in environmentally friendly chemical processes (Zolfigol et al., 2015).

properties

IUPAC Name

2-(4-methylbenzoyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-8-2-4-9(5-3-8)11(14)10(6-12)7-13/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGUXCOLDRHVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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